Home > Products > Screening Compounds P75906 > (S)-(-)-Felodipine
(S)-(-)-Felodipine - 105618-03-9

(S)-(-)-Felodipine

Catalog Number: EVT-372267
CAS Number: 105618-03-9
Molecular Formula: C18H19Cl2NO4
Molecular Weight: 384.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Felodipine is a member of the dihydropyridine class of calcium channel blockers. It is used to manage and treat essential hypertension. The reduction in blood pressure lowers the risk of cardiovascular morbidity and mortality .

(S)-(-)-Felodipine

Compound Description: (S)-(-)-Felodipine is the other enantiomer of felodipine, a 1,4-dihydropyridine derivative and potent, vasoselective calcium antagonist. [] It is the clinically relevant enantiomer, exhibiting higher potency as a calcium channel blocker compared to (R)-(+)-Felodipine. [, , ]

Nifedipine

Compound Description: Nifedipine is another 1,4-dihydropyridine calcium channel blocker used clinically to treat hypertension and angina. [] Like felodipine, it undergoes significant first-pass metabolism primarily mediated by CYP3A4. []

Nitrendipine

Compound Description: Nitrendipine is a 1,4-dihydropyridine calcium channel blocker. [] It exists as two enantiomers, with the (–)-(S)-enantiomer demonstrating greater potency in inhibiting coronary vasoconstriction and reducing blood pressure compared to its (+)-(R)-counterpart. []

Relevance: Nitrendipine is structurally similar to (R)-(+)-Felodipine, sharing the dihydropyridine core structure that defines this class of calcium channel blockers. [] The research highlights the stereoselective nature of these compounds, indicating that the spatial arrangement of atoms significantly influences their biological activity.

Nisoldipine

Compound Description: Nisoldipine is a 1,4-dihydropyridine calcium channel blocker. It shows a greater potency compared to nimodipine in terms of preventing coronary vasoconstriction, binding affinity for calcium channel binding sites, and antihypertensive activity. []

Nimodipine

Compound Description: Nimodipine is a 1,4-dihydropyridine calcium channel blocker. [] It exhibits lower potency compared to nisoldipine across various pharmacological activities, including the prevention of coronary vasoconstriction, binding affinity for calcium channel binding sites, and antihypertensive effects. []

Relevance: Nimodipine shares the dihydropyridine core structure with (R)-(+)-Felodipine, classifying it within the same group of calcium channel blockers. [] Despite its structural similarities, nimodipine displays lower potency compared to nisoldipine, highlighting the impact of subtle structural variations on the pharmacological activity of these compounds.

(R)- and (S)-Felodipine Pyridine Metabolites

Compound Description: These are the primary metabolites of both (R)-(+)-Felodipine and (S)-(-)-Felodipine. [] They are formed through the oxidation of the dihydropyridine ring to a pyridine ring, a reaction primarily catalyzed by cytochrome P450 enzymes. These metabolites are considered to be pharmacologically inactive. [, ]

Relevance: These metabolites represent the major metabolic products of both (R)-(+)-Felodipine and (S)-(-)-Felodipine. [] Their formation signifies the primary route of elimination for felodipine enantiomers. Studying the formation and clearance of these metabolites provides insights into the metabolic pathways and potential drug interactions of (R)-(+)-Felodipine.

Deuterated (S)-Felodipine

Compound Description: This is a specifically labeled form of (S)-(-)-Felodipine, where deuterium, a stable isotope of hydrogen, replaces one or more hydrogen atoms. [] This modification allows researchers to track the compound's metabolism and pharmacokinetics more effectively.

Relevance: The use of deuterated (S)-(-)-Felodipine in studies helps to elucidate the pharmacokinetic properties of felodipine enantiomers without introducing significant isotopic effects. [] By comparing the behavior of deuterated (S)-(-)-Felodipine with unlabeled (R)-(+)-Felodipine, researchers can isolate and investigate the specific metabolic pathways and clearance mechanisms associated with each enantiomer.

NB 818

Compound Description: NB 818 is a 4-(2, 3-dichlorophenyl-1, 4-dihydropyridine derivative. The (S)-(-)-enantiomer of NB 818 has been identified as the biologically active form. []

Relevance: While the specific biological activity of NB 818 is not explicitly stated in the provided context, its structural similarity to (R)-(+)-Felodipine, particularly the shared 1,4-dihydropyridine moiety, suggests that it might also exhibit calcium channel blocking properties. [] The research emphasizes the stereoselectivity associated with this class of compounds, meaning the spatial arrangement of atoms around the chiral center significantly influences their interactions with biological targets. This finding further underscores the importance of stereochemistry in the pharmacological activity of compounds like (R)-(+)-Felodipine.

Source and Classification

(S)-(-)-Felodipine is derived from the racemic mixture of felodipine, which is synthesized from various precursors. The compound is classified as a calcium channel antagonist and is specifically noted for its enantiomeric purity, with the (S)-enantiomer being the active form exhibiting higher biological activity compared to its (R)-counterpart.

Synthesis Analysis

The synthesis of (S)-(-)-Felodipine can be achieved through several methods, with one notable approach involving the use of (R)-glycidol as a chiral auxiliary. This method allows for the selective formation of the desired enantiomer:

  1. Starting Material: The synthesis begins with (R)-glycidol.
  2. Chiral Auxiliary: The chiral nature of glycidol facilitates the formation of the (S)-enantiomer during subsequent reactions.
  3. Reaction Conditions: The synthesis typically involves multiple steps, including protection-deprotection strategies and coupling reactions to form the dihydropyridine structure.
  4. Yield and Purity: Techniques such as chromatographic separation are employed to isolate high-purity enantiomers from racemic mixtures .

Another improved method described in patents involves reacting dichlorobenzylidene with ethyl 3-aminocrotonate in an alcohol solvent like ethanol, often using pyridine as a catalyst. This method has been noted for its efficiency and environmentally friendly profile, yielding good quantities of felodipine .

Molecular Structure Analysis

(S)-(-)-Felodipine has a complex molecular structure characterized by:

  • Molecular Formula: C18_{18}H19_{19}Cl2_{2}N2_{2}O4_{4}
  • Molecular Weight: Approximately 384.26 g/mol.
  • Structural Features:
    • A dihydropyridine core that contributes to its pharmacological activity.
    • Two chlorine atoms attached to a phenyl ring, enhancing lipophilicity and receptor binding affinity.
    • Multiple functional groups including esters that play critical roles in its mechanism of action.

The stereochemistry at the nitrogen atom and the configuration around the dihydropyridine ring are crucial for its biological activity .

Chemical Reactions Analysis

(S)-(-)-Felodipine participates in various chemical reactions primarily due to its functional groups:

  1. Hydrolysis: Under acidic or basic conditions, felodipine can undergo hydrolysis, leading to the formation of its corresponding carboxylic acids.
  2. Reductive Reactions: The presence of double bonds in the dihydropyridine structure allows for potential reduction reactions, which may alter its pharmacological properties.
  3. Receptor Binding: As a calcium channel blocker, (S)-(-)-Felodipine interacts with L-type calcium channels, inhibiting calcium ion influx and resulting in vasodilation.

These reactions are critical for understanding both the metabolism of felodipine in biological systems and its interactions with other pharmaceuticals .

Mechanism of Action

The mechanism by which (S)-(-)-Felodipine exerts its pharmacological effects involves:

  1. Calcium Channel Blockade: The compound selectively binds to L-type calcium channels located in cardiac and smooth muscle cells.
  2. Inhibition of Calcium Influx: By blocking these channels, felodipine reduces intracellular calcium levels, leading to relaxation of vascular smooth muscles and decreased myocardial contractility.
  3. Vasodilation: This mechanism results in lowered blood pressure and reduced workload on the heart, making it effective for treating hypertension and angina.

Pharmacokinetic studies have shown that (S)-(-)-Felodipine has a prolonged half-life, allowing for once-daily dosing .

Physical and Chemical Properties Analysis

(S)-(-)-Felodipine exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a pale yellow crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture; should be stored in airtight containers away from direct sunlight.
  • Melting Point: Approximately 150-155 °C.

These properties influence both its formulation into pharmaceutical preparations and its stability during storage .

Applications

(S)-(-)-Felodipine has significant applications in medicine:

  1. Hypertension Treatment: It is widely prescribed for managing high blood pressure due to its efficacy in reducing systemic vascular resistance.
  2. Angina Pectoris Management: The drug helps alleviate chest pain associated with angina by improving blood flow to the heart muscle.
  3. Research Applications: Beyond clinical use, felodipine is often utilized in pharmacological research to study calcium channel dynamics and drug interactions.

Moreover, ongoing research explores novel formulations and delivery methods that enhance bioavailability or target specific tissues more effectively .

Chemical Identity and Stereochemical Characterization

Structural Elucidation of (S)-(-)-Felodipine Enantiomer

(S)-(-)-Felodipine is the levorotatory enantiomer of the dihydropyridine calcium channel blocker felodipine, with the systematic chemical name ethyl methyl (S)-4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Its molecular formula is C₁₈H₁₉Cl₂NO₄, and it has a molecular weight of 384.25 g/mol [3] [8]. The compound features a single chiral center at the C4 position of the 1,4-dihydropyridine ring, where the bulky 2,3-dichlorophenyl substituent resides. This asymmetric carbon governs the spatial orientation of the ester groups (methyl carboxylate at C3 and ethyl carboxylate at C5) and the hydrogen atom at C4, leading to two enantiomeric forms [6] [9]. X-ray crystallography studies confirm that the (S)-configuration adopts a "boat-like" conformation in the solid state, with the phenyl ring oriented perpendicularly to the dihydropyridine plane. This geometry optimizes steric interactions and electronic delocalization across the heterocyclic system [6].

Table 1: Structural Descriptors of (S)-(-)-Felodipine

PropertyValue
CAS Registry Number105618-03-9
Molecular FormulaC₁₈H₁₉Cl₂NO₄
Molecular Weight384.25 g/mol
Chiral CenterC4 of dihydropyridine ring
Absolute Configuration(S)
Optical Rotation ([α]₂₅D)- (Levorotatory)
ConformationBoat-like with perpendicular phenyl ring

Comparative Analysis of (S)-(-) and (R)-(+) Enantiomeric Configurations

Pharmacological studies reveal that the (S)-(-)-enantiomer exhibits significantly higher potency as a calcium channel blocker compared to the (R)-(+)-enantiomer. This stereoselectivity arises from differential binding to the L-type calcium channel’s α₁-subunit. The (S)-enantiomer achieves optimal alignment of its dichlorophenyl ring and ester carbonyl groups within the hydrophobic pocket of the channel, whereas the (R)-enantiomer experiences steric clashes that reduce binding affinity [5] [10]. Pharmacokinetic analyses in humans demonstrate that after oral administration of racemic felodipine, the (S)-(-)-enantiomer shows 15–20% higher AUC (Area Under the Curve) and Cₘₐₓ (maximum plasma concentration) values than the (R)-(+)-enantiomer. This is attributed to slightly enhanced metabolic stability of the (S)-form toward hepatic cytochrome P450 3A4 (CYP3A4), which preferentially oxidizes the (R)-enantiomer [1] [2]. Vascular selectivity studies indicate an 12:1 vascular-to-cardiac potency ratio for (S)-(-)-felodipine, compared to ratios below 7:1 for other dihydropyridines like nifedipine. This selectivity minimizes cardiodepressant effects [5] [10].

Chiral Resolution Techniques for Enantiomeric Separation

The separation of felodipine enantiomers employs both analytical and preparative methods:

  • Chiral Stationary Phase (CSP) Chromatography: The Chiralcel OJ column (cellulose tris(4-methylbenzoate)) enables baseline resolution of enantiomers via high-performance liquid chromatography (HPLC). The (S)-(-)-enantiomer elutes before the (R)-(+)-form under normal-phase conditions (hexane:isopropanol 90:10), with a resolution factor (Rₛ) > 1.5 [1]. Gas chromatography/mass spectrometry (GC/MS) coupled with CSP columns provides complementary enantiomeric purity validation [1].

  • Stereoselective Synthesis: A practical synthesis starts with (R)-glycidol as the chiral precursor. Protection of the glycidol hydroxyl group as a tetrahydropyran (THP) ether, followed by nucleophilic ring-opening with thiophenol, yields a β-hydroxy sulfide intermediate. Hantzsch condensation with diketone and enamine precursors generates diastereomeric felodipine analogs. The diastereomers are separated by silica gel chromatography, and the (S)-configured intermediate undergoes hydroxyl-directed transesterification—a key innovation where the β-hydroxyethyl ester selectively undergoes methanolysis in the presence of sodium methoxide. Oxidation of the sulfide to sulfone and hydrolysis then yields enantiopure (S)-(-)-felodipine with >99% enantiomeric excess (ee) [6] [9].

  • Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze the ethyl ester of the (R)-enantiomer in racemic felodipine, leaving the (S)-enantiomer intact. This kinetic resolution achieves ~40% yield and 98% ee for the remaining (S)-ester [6].

Table 2: Enantiomeric Resolution Methods for (S)-(-)-Felodipine

MethodKey Steps/ReagentsEfficiency
Chiralcel OJ-HPLCNormal-phase chromatographyRₛ > 1.5; Analytical scale
(R)-Glycidol-based synthesisTHP protection, Hantzsch condensation, diastereomer separation, transesterification77% yield; >99% ee
Enzymatic hydrolysisLipase-catalyzed esterolysis40% yield; 98% ee

Computational Modeling of Stereoelectronic Properties

Computational analyses elucidate the stereoelectronic basis for (S)-(-)-felodipine’s biological activity:

  • Molecular Dynamics (MD) Simulations: MD studies of (S)-(-)-felodipine bound to the L-type calcium channel show stable hydrogen bonding between its C3 carbonyl oxygen and Gln₁₀₄₆ residue. The dichlorophenyl ring engages in π-π stacking with Phe₁₁₁₂ and van der Waals contacts with Ile₁₀₇₈. In contrast, the (R)-enantiomer’s orientation disrupts these interactions due to steric hindrance from its inverted C4 substituent [7] [10].

  • Quantum Mechanical Calculations: Density Functional Theory (DFT) at the B3LYP/6-31G* level reveals a higher HOMO density on the dihydropyridine ring of the (S)-enantiomer, facilitating electron transfer to the calcium channel’s pore region. The dipole moment of (S)-(-)-felodipine (5.2 Debye) exceeds that of the (R)-form (4.8 Debye), enhancing electrostatic complementarity with the receptor [7].

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: A validated PBPK/PD model incorporates CYP3A4-mediated metabolism kinetics, showing intestinal first-pass extraction as the major clearance pathway. The model predicts a 6-fold increase in (S)-(-)-felodipine exposure during co-administration with CYP3A4 inhibitors (e.g., itraconazole), attributable to competitive enzyme inhibition [2].

  • Solubility and Partitioning: Quantitative Structure-Property Relationship (QSPR) models correlate the compound’s low aqueous solubility (0.5 mg/L) with high lipophilicity (calculated logP = 4.18). Molecular dynamics simulations in water-based solvents show preferential solvation in ethanol and dichloromethane due to favorable enthalpy of mixing [4] [10].

Table 3: Computational Parameters of (S)-(-)-Felodipine

PropertyValue/MethodBiological Implication
HOMO-LUMO Energy Gap4.3 eV (DFT/B3LYP/6-31G*)Enhanced redox reactivity
Dipole Moment5.2 DebyeStronger receptor binding
CYP3A4 Binding Affinity (Km)12.5 μM (PBPK model)Susceptibility to metabolic DDIs
Calculated logP4.18 (QSPR)High membrane permeability
Aqueous Solubility0.5 mg/L (MD simulation)Formulation challenges

Properties

CAS Number

105618-03-9

Product Name

(S)-(-)-Felodipine

IUPAC Name

5-O-ethyl 3-O-methyl (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C18H19Cl2NO4

Molecular Weight

384.2 g/mol

InChI

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m0/s1

InChI Key

RZTAMFZIAATZDJ-HNNXBMFYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Synonyms

(4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester; (-)-Felodipine; (S)-Felodipine;

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.